molecular formula C10H4FIN2 B1414581 (4-Fluoro-3-iodobenzylidene)malononitrile CAS No. 2168948-73-8

(4-Fluoro-3-iodobenzylidene)malononitrile

Cat. No.: B1414581
CAS No.: 2168948-73-8
M. Wt: 298.05 g/mol
InChI Key: YAVKFHWECQIOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-iodobenzylidene)malononitrile, also known as HDI (4-F), is a chemical compound with the molecular formula C10H4FIN2 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Application in Organic Synthesis : The compound has been used in the synthesis of various organic chemicals. For example, 4-fluoro-3-nitrobenzylidene malononitrile has been used in reactions with piperidine and 1-naphthol to yield addition-elimination products rather than the expected naphtho[1,2-b]pyran (Dell, Bloxham, & Smith, 1994).

Applications in Materials Science

  • Nonlinear Optical Properties : A study on 2-(4-fluorobenzylidene) malononitrile (FBM) highlighted its potential as a material with effective third-order nonlinear optical properties, useful in applications like microelectronics (Priyadharshini & Kalainathan, 2018).

  • Liquid Crystalline Properties : Research on N-(4-Alkoxybenzylidene)-4-halogenoanilines, which include fluoro and chloro derivatives, found that these compounds exhibit smectic and nematic phases, suggesting potential applications in liquid crystal technologies (Sakagami & Nakamizo, 1980).

Applications in Environmental and Biological Monitoring

  • Detection of Environmental and Biological Molecules : Malononitrile derivatives, including (4-Fluoro-3-iodobenzylidene)malononitrile, have been used in the development of chromogenic devices and fluorescent probes for detecting molecules like cyanide in water and biological systems (Schramm, Menger, & Machado, 2016); (Jung et al., 2020).

  • Medical Imaging Applications : An investigation into (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential analogue for positron emission tomography, demonstrated its potential in medical imaging, particularly in neuroblastoma cells (Vaidyanathan, Affleck, & Zalutsky, 1994).

  • Fluorescence Imaging in Alzheimer's Disease : The compound was used to develop [18F]FDDNP for positron emission tomography, enabling the localization and load assessment of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Properties

IUPAC Name

2-[(4-fluoro-3-iodophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FIN2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKFHWECQIOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-iodobenzylidene)malononitrile
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(4-Fluoro-3-iodobenzylidene)malononitrile
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(4-Fluoro-3-iodobenzylidene)malononitrile

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